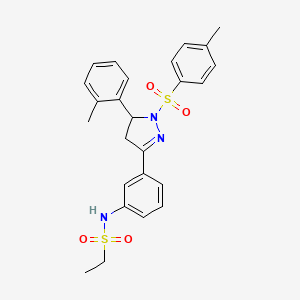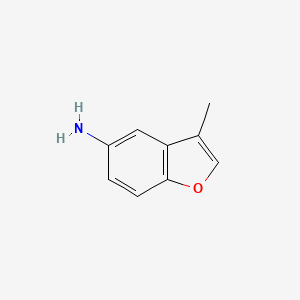
3-Methyl-1-benzofuran-5-amine
Übersicht
Beschreibung
3-Methyl-1-benzofuran-5-amine: is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of an amine group at the 5-position and a methyl group at the 3-position makes this compound unique.
Wirkmechanismus
Target of Action
3-Methyl-1-benzofuran-5-amine is a derivative of benzofuran, a class of compounds that have been found to exhibit a wide range of biological and pharmacological activities Benzofuran derivatives have been shown to interact with various targets, including neurotransmitters such as dopamine, norepinephrine, and serotonin .
Mode of Action
It is known that benzofuran derivatives can stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain . This suggests that this compound may interact with its targets in a similar manner, leading to changes in neurotransmitter release and neuronal activity.
Pharmacokinetics
It has been noted that one of the targets achieved with most of the recent compounds, including benzofuran derivatives, is improved bioavailability, allowing for once-daily dosing .
Biochemische Analyse
Biochemical Properties
3-Methyl-1-benzofuran-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit Src kinase, an enzyme involved in cell signaling pathways . The interaction between this compound and Src kinase may lead to the inhibition of kinase activity, thereby affecting downstream signaling pathways. Additionally, benzofuran compounds have been found to interact with monoamine transporters, such as dopamine, norepinephrine, and serotonin transporters . These interactions can influence neurotransmitter levels and signaling in the brain.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It has been reported to exhibit anti-tumor activity by inducing apoptosis in cancer cells . This compound can also affect cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, this compound may influence gene expression by modulating transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in metabolic flux and changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound has been shown to inhibit enzyme activity by binding to the active site and blocking substrate access . Additionally, it can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules. These interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound may result in sustained changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-tumor activity and modulation of neurotransmitter levels . At high doses, it can cause toxic or adverse effects, including neurotoxicity and cardiotoxicity. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, benzofuran derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, monoamine transporters can mediate the uptake of benzofuran derivatives into neurons, affecting neurotransmitter levels and signaling. Additionally, binding proteins can influence the compound’s localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, benzofuran derivatives may localize to the mitochondria, where they can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-benzofuran-5-amine can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Methyl-1-benzofuran-5-amine can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methyl-1-benzofuran-5-amine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its structural similarity to naturally occurring benzofurans, which exhibit various biological activities.
Medicine: Benzofuran derivatives, including this compound, are being investigated for their potential as antimicrobial, anticancer, and antiviral agents .
Industry: In the industrial sector, benzofuran derivatives are used in the synthesis of dyes, fragrances, and polymers .
Vergleich Mit ähnlichen Verbindungen
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Another compound used for skin conditions.
Angelicin: Known for its antimicrobial properties.
Uniqueness: 3-Methyl-1-benzofuran-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Eigenschaften
IUPAC Name |
3-methyl-1-benzofuran-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUXPIPZLCHAKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


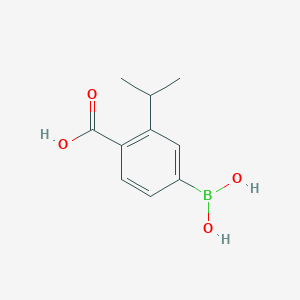
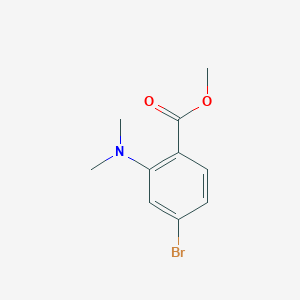

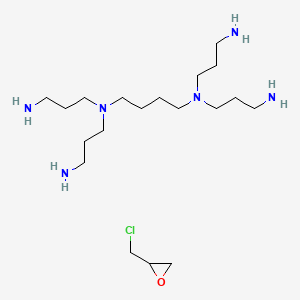
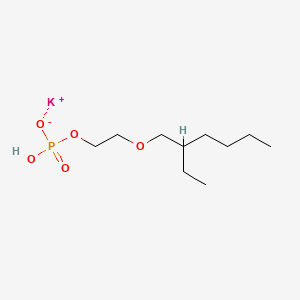
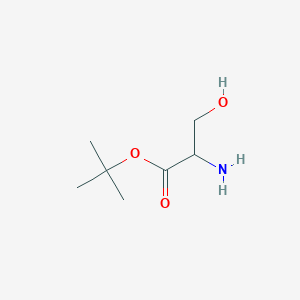
![Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3288285.png)
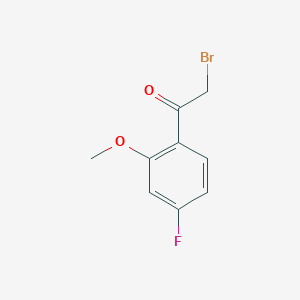
![methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B3288298.png)
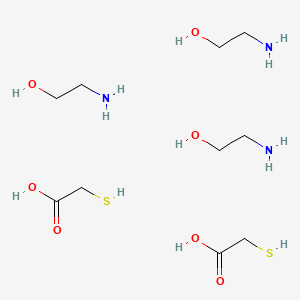
![N-{4-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3288306.png)
![Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B3288317.png)
![N-{4-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3288339.png)
